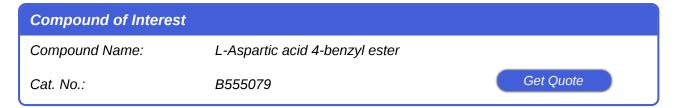


A Spectroscopic Comparison of L-Aspartic Acid and its Benzyl Esters

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of L-Aspartic acid and its benzyl ester derivatives. In drug development and peptide synthesis, the ability to distinguish between the parent amino acid and its esterified forms is crucial for reaction monitoring and quality control. This document summarizes key differences in their Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹3C NMR) spectra.

It is important to note that spectroscopic data for simple, unprotected L-Aspartic acid benzyl esters are not readily available in public databases. This is often due to their transient nature in synthesis, where they are typically used with protecting groups on the amine functionality (e.g., Boc, Cbz, Fmoc) to control reactivity. Therefore, for the purpose of this comparison, we will utilize data for the N-protected analogues where necessary, providing a practical reference for researchers working with these common intermediates.

Data Presentation

The following tables summarize the key spectroscopic features of L-Aspartic acid, and its mono- and di-benzyl esters.

Table 1: Key FTIR Spectral Data (cm⁻¹)



Functional Group	L-Aspartic Acid	L-Aspartic Acid Monobenzyl Ester (N-protected)	L-Aspartic Acid Dibenzyl Ester (as p-toluenesulfonate salt)
O-H stretch (Carboxylic Acid)	~3200-2500 (broad)	~3300-2500 (broad)	Absent
N-H stretch (Amine/Ammonium)	~3100-2600 (broad, overlapping with O-H)	N-H stretch of protecting group (e.g., ~3350 for Boc)	Present
C=O stretch (Carboxylic Acid)	~1700-1725	~1715	Absent
C=O stretch (Ester)	Absent	~1735	Present
C-O stretch	~1250	~1250	Present
Aromatic C-H stretch	Absent	~3100-3000	~3100-3000
Aromatic C=C stretch	Absent	~1600, ~1500	~1600, ~1500

Note: Specific peak positions can vary based on the sample preparation (e.g., KBr pellet, Nujol mull) and the specific N-protecting group used.

Table 2: ¹H NMR Spectral Data (δ, ppm)



Proton	L-Aspartic Acid (in D₂O)[1][2][3]	L-Aspartic Acid 4- Benzyl Ester (N- Boc, in CDCl₃)[4]	L-Aspartic Acid Dibenzyl Ester (as p-toluenesulfonate salt, in CDCl ₃)[5][6]
α-CH	~3.9	~4.5	~4.47
β-CH ₂	~2.7-2.8	~2.8-3.1	~3.05, ~3.18
Ar-H	-	~7.35 (s, 5H)	~7.15-7.28 (m, 10H)
-CH ₂ - (Benzyl)	-	~5.1 (s, 2H)	~4.91 (s, 2H), ~4.98- 5.04 (d, 2H)
Вос -С(СНз)з	-	~1.45 (s, 9H)	-
TsOH -CH₃	-	-	~2.26 (s, 3H)
TsOH Ar-H	-	-	~7.01 (d, 2H), ~7.73 (d, 2H)

Note: Chemical shifts are dependent on the solvent used. Data for L-Aspartic acid is in D_2O , while the esters are in $CDCl_3$.

Table 3: ¹³C NMR Spectral Data (δ, ppm)



Carbon	L-Aspartic Acid (in D₂O)[1][7][8][9]	L-Aspartic Acid 4- Benzyl Ester (N- Boc, in CDCl ₃)[10] [11]	L-Aspartic Acid Dibenzyl Ester (as p-toluenesulfonate salt, in CDCl ₃)[5][6]
C=O (Carboxyl/Ester)	~177, ~180	~171, ~175	~168.2, ~170.0
α-C	~55	~50	~49.9
β-С	~39	~37	~34.0
-CH ₂ - (Benzyl)	-	~67	~67.4, ~68.5
Ar-C	-	~128-135	~126-135
Вос -С(СНз)з	-	~28	-
Boc -C=O	-	~155	-
Вос -С(СНз)з	-	~80	-
TsOH -CH₃	-	-	~21.5
TsOH Ar-C	-	-	~126-142

Note: Chemical shifts are dependent on the solvent used.

Experimental Protocols

Detailed experimental protocols for acquiring the cited data are crucial for reproducibility. Below are generalized methodologies for the key spectroscopic techniques.

FTIR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid Samples (L-Aspartic Acid, protected esters): Samples can be prepared as Potassium Bromide (KBr) pellets. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by



grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

- Liquid/Solution Samples: Can be analyzed using a liquid cell with windows appropriate for the solvent (e.g., CaF₂ for aqueous solutions). Attenuated Total Reflectance (ATR) is another common technique where the sample is placed directly on an ATR crystal.[12]
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded first. The sample spectrum is then recorded, and the instrument software automatically ratios the sample spectrum to the background to produce the absorbance or transmittance spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

NMR Spectroscopy

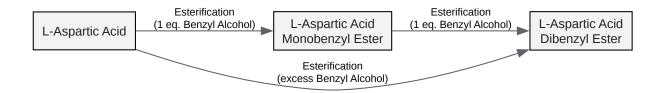
- Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).
- Sample Preparation:
 - Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., D₂O for L-Aspartic acid, CDCl₃ for the less polar esters).
 - A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous samples, may be added to calibrate the chemical shift scale to 0 ppm.
 - The solution is transferred to a 5 mm NMR tube.
- Data Acquisition:
 - ¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for a good signal-to-noise ratio.
 - ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling,



resulting in single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

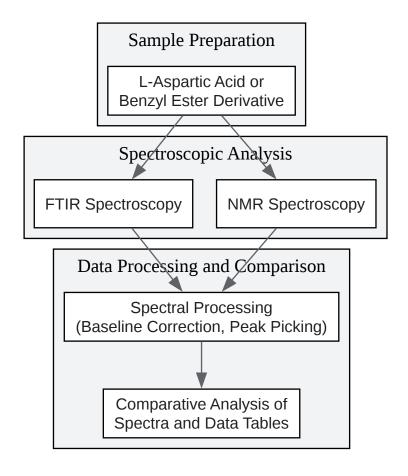
Mandatory Visualizations

The following diagrams illustrate the relationship between the compounds and the general workflow for their spectroscopic analysis.



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Caption: Logical relationship of L-Aspartic acid and its benzyl esters.





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Caption: General experimental workflow for spectroscopic analysis.

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